![molecular formula C19H15NO4S B2587939 N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzo[b]thiophene-2-carboxamide CAS No. 2034482-30-7](/img/structure/B2587939.png)

N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzo[b]thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

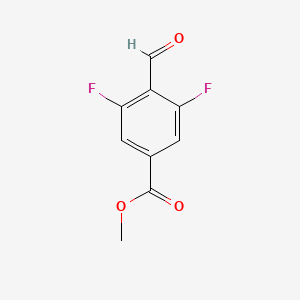

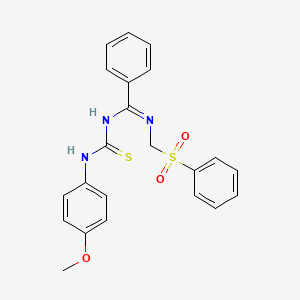

The compound “N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzo[b]thiophene-2-carboxamide” is a complex organic molecule that contains several interesting functional groups. These include two furan rings, a benzo[b]thiophene ring, and a carboxamide group. The presence of these groups suggests that this compound could have interesting chemical properties and potential applications in various fields .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures. The furan rings and the benzo[b]thiophene ring are aromatic, meaning they have a special stability due to the delocalization of π electrons. The carboxamide group is polar, which could result in interesting intermolecular interactions .Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by the presence of the furan rings, the benzo[b]thiophene ring, and the carboxamide group. The furan rings could potentially undergo electrophilic aromatic substitution reactions. The benzo[b]thiophene ring could also participate in similar reactions. The carboxamide group could potentially undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its molecular structure. The presence of multiple aromatic rings could contribute to its stability and potentially its solubility in organic solvents. The carboxamide group is polar and could form hydrogen bonds, which could influence its solubility in water and its melting and boiling points .Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

The synthesis and reactivity of compounds related to the specified chemical structure have been widely studied. For example, Aleksandrov and El’chaninov (2017) described the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole through the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, followed by oxidation to produce the desired thioamide. This compound was subjected to various electrophilic substitution reactions, showcasing its reactivity and potential as a versatile chemical intermediate Aleksandrov & El’chaninov, 2017.

Transformations under Specific Conditions

Mochalov et al. (2016) explored transformations of N-(2-acylaryl)benzamides and similar compounds under Camps cyclization conditions, yielding high yields of various heterocyclic compounds. This research highlights the potential for creating diverse chemical structures from similar starting materials, which could have implications in materials science, medicinal chemistry, and organic synthesis Mochalov et al., 2016.

Antimicrobial Activity

Popiołek, Biernasiuk, and Malm (2016) designed and synthesized a series of furan/thiophene-1,3-benzothiazin-4-one hybrids to evaluate their in vitro antimicrobial activities. Several compounds exhibited good activity against Gram-positive, Gram-negative bacteria, and yeasts, highlighting the potential pharmaceutical applications of these chemical structures Popiołek et al., 2016.

Electrochemical Properties

Research on electrochromic conducting polymers through the polymerization of bis(2-(3,4-ethylenedioxy)thienyl) monomers, such as those discussed by Sotzing, Reynolds, and Steel (1996), offers insight into the application of related furan and thiophene derivatives in creating electroactive materials with low switching potentials and high stability. This area of research has significant implications for the development of electronic and optoelectronic devices Sotzing et al., 1996.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO4S/c21-18(16-10-13-4-1-2-5-15(13)25-16)20-12-19(22,14-7-9-23-11-14)17-6-3-8-24-17/h1-11,22H,12H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPOWOOXCJIHJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)C(=O)NCC(C3=COC=C3)(C4=CC=CO4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzo[b]thiophene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyanocyclohexyl)-2-[[5-[(2-fluorophenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2587856.png)

![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoxazole-5-carboxamide](/img/structure/B2587865.png)

![2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzyl 2-thiophenecarboxylate](/img/structure/B2587866.png)

![2-[[1-(Naphthalene-1-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2587871.png)

![1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2587875.png)

![2-Cyclopropyl-5-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2587876.png)

![Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2587877.png)